Molecular Mass and Amine‑Protection Status Differentiate 2,2′-Bis(acetylamino)-4,4′-bithiazole from the Widely Used 2,2′-Diamino Analog
The target compound (C₁₀H₁₀N₄O₂S₂, 282.34 g·mol⁻¹) is 42% heavier than its closest structural analog 2,2′-diamino-4,4′-bithiazole (C₆H₆N₄S₂, 198.26 g·mol⁻¹) . Both exocyclic amines are acetyl‑capped, eliminating the free primary amine reactivity that dominates the chemistry of the diamine parent. The calculated density (1.552 g·cm⁻³) and predicted boiling point (679 °C at 760 mmHg) similarly depart from those of the diamine (predicted boiling point ≈ 500 °C) , reflecting increased molecular cohesion imparted by the acetyl groups.
| Evidence Dimension | Molecular weight, amine status, and physical state |
|---|---|
| Target Compound Data | MW 282.34 g·mol⁻¹; amides (acetylated); calculated density 1.552 g·cm⁻³; predicted bp 679 °C |
| Comparator Or Baseline | 2,2′-Diamino-4,4′-bithiazole (CAS 58139-59-6): MW 198.26 g·mol⁻¹; free primary amines; mp 250 °C (dec.); predicted bp ≈ 500 °C |
| Quantified Difference | ΔMW = +84.08 g·mol⁻¹ (+42%); amine → amide conversion alters nucleophilicity, solubility, and thermal profile |
| Conditions | Calculated values (density, boiling point) and experimentally reported properties (melting point) sourced from chemical databases and manufacturer certificates of analysis |
Why This Matters
Procurement of the correct molecular weight and amine‑protection form is critical for reaction stoichiometry and for avoiding unwanted side reactions during metal‑complexation or polymerisation steps.
